molecular formula C10H12N6 B1492803 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2097985-61-8

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1492803
CAS No.: 2097985-61-8
M. Wt: 216.24 g/mol
InChI Key: XBAGUDRYIJXAQU-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide serves as an intermediate in the synthesis of various novel compounds. For example, it has been used in the creation of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a crucial intermediate for synthesizing the pesticide chlorantraniliprole (Ju, 2014). Similarly, it is involved in the development of pyrazole derivatives with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological and Medicinal Applications

This compound plays a significant role in the synthesis of derivatives that exhibit biological activities, such as antimicrobial and anticancer properties. The synthesis of pyrazole derivatives and their evaluation against tuberculosis and cancer cells has been a significant area of research, highlighting the compound's potential in medicinal chemistry (Vavaiya et al., 2022).

Agrichemical Applications

In the agrichemical industry, derivatives of this compound have shown potential. For instance, some derivatives exhibit good nematocidal activity against plant parasites like Meloidogyne incognita, demonstrating its application in developing novel agrichemicals (Zhao et al., 2017).

Chemical Synthesis and Methodology

The compound is also instrumental in advancing chemical synthesis methodologies. For example, it has been used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, showcasing innovative techniques in chemical synthesis (Machado et al., 2011).

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-2-16-6-7(10(11)12)9(15-16)8-5-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAGUDRYIJXAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.